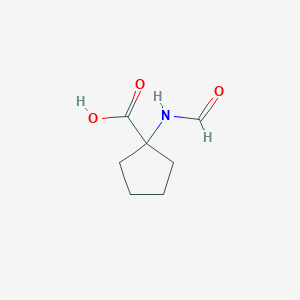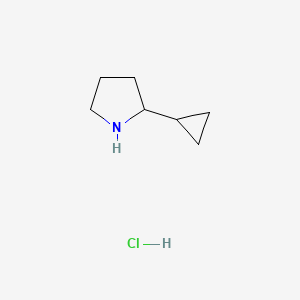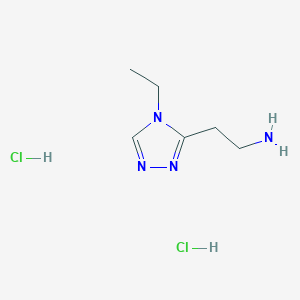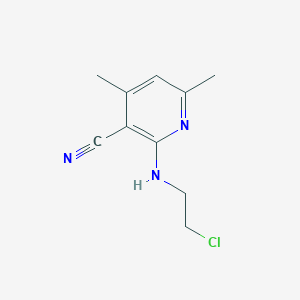
1-(Thiophen-3-yl)cyclopropan-1-ol
Übersicht
Beschreibung
1-(Thiophen-3-yl)cyclopropan-1-ol is a chemical compound with the CAS Number: 888505-22-4 . It has a molecular weight of 140.21 and its IUPAC name is 1-(3-thienyl)cyclopropanol . The InChI code for this compound is 1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 .
Molecular Structure Analysis
The molecular structure of 1-(Thiophen-3-yl)cyclopropan-1-ol is represented by the InChI code 1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 . This indicates that the compound consists of a cyclopropane ring attached to a thiophene ring via a single bond, and an alcohol group attached to the cyclopropane ring.Physical And Chemical Properties Analysis
1-(Thiophen-3-yl)cyclopropan-1-ol is a solid compound . It has a molecular weight of 140.21 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- Cyclopropacycloheptathiophenones and Thiols : A study reported the reaction of cyclopropacycloheptathiophenones with thiols leading to various compounds through unexpected rearrangement pathways. This research highlights the complex reactivity of cyclopropyl-containing compounds and their potential in synthesizing benzo- and cyclo-octa-thiophenes, contributing to the development of new materials and pharmaceuticals (Hanquet, Guilard, & Dusausoy, 1985).
- Stereo- and Regioselective 1,3-Dipolar Cycloaddition : Research demonstrated the efficiency of using ninhydrin-derived azomethine ylides for the cycloaddition to cyclopropenes, yielding biologically relevant spiro compounds. This method provides a new avenue for synthesizing functionally substituted cyclopropa[ a]pyrrolizine derivatives, indicating its significance in medicinal chemistry (Filatov et al., 2019).
- Palladium-Catalyzed Cyclopropylation : A notable study focused on the direct cyclopropylation of heterocycles like 1,3-azoles and thiophenes using a simple palladium catalyst. This process efficiently retains the configuration of the cyclopropyl group, offering a novel approach for modifying heterocyclic compounds, which could be valuable in drug design and synthesis (Wu, Lei, Yue, & Zhou, 2015).
Materials Science Applications
- Electrochromic Properties of Polymers : Research into the electrosynthesis of polymers based on indole and thiophene units has yielded materials with significant electrochromic properties. This includes the development of conductive polymers with rapid switching times and high coloration efficiency, which are crucial for applications in smart windows, displays, and other electronic devices (Carbas, Kıvrak, & Kavak, 2017).
Heterocyclic Compound Synthesis
- Synthesis of Substituted Thiophenes : The palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols has been employed to synthesize substituted thiophenes efficiently. This method highlights the versatility of thiophenes in organic synthesis, providing a pathway for creating compounds with potential applications in pharmacology and materials science (Gabriele et al., 2012).
Eigenschaften
IUPAC Name |
1-thiophen-3-ylcyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYDUZQECECIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-yl)cyclopropan-1-ol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)






![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)





